molecular formula C17H14ClN3O4 B2637211 [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 938423-29-1

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2637211
CAS No.: 938423-29-1
M. Wt: 359.77
InChI Key: PCMBFWRTXDABRZ-UHFFFAOYSA-N
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Description

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound that belongs to the class of oxadiazoles and pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The ethoxyphenyl group is introduced through an etherification reaction, while the chloropyridine moiety is incorporated via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The chloropyridine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate
  • [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate

Uniqueness

[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-2-23-13-8-4-3-6-11(13)16-20-14(25-21-16)10-24-17(22)12-7-5-9-19-15(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMBFWRTXDABRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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